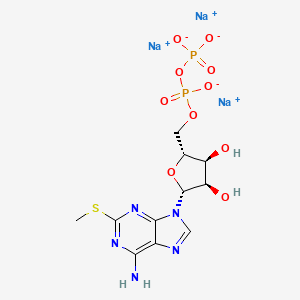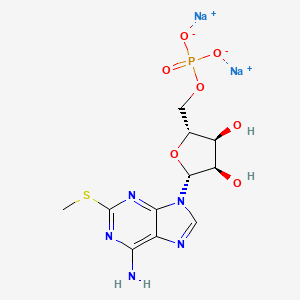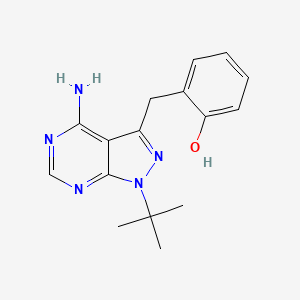
7ACC2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Le composé 19 a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme composé modèle dans l'étude de l'inhibition du transport du lactate.
Mécanisme d'action
Le composé 19 exerce ses effets en inhibant le transport du lactate médié par le transporteur monocarboxylate 4 (MCT4). Cette inhibition limite la capacité des cellules cancéreuses à alimenter le cycle de l'acide tricarboxylique, conduisant à des effets cytotoxiques . De plus, il inhibe la cyclophiline D, empêchant la nécrose programmée dans les cellules neuronales .
Mécanisme D'action
- Role : MCTs are membrane proteins responsible for transporting monocarboxylates (such as lactate) across cell membranes. In cancer cells, MCTs play a crucial role in lactate exchange between glycolytic (lactate-producing) and oxidative (lactate-consuming) cells, promoting tumor growth .
- Inward-Open Conformation : In the presence of 7ACC2 or when the proton-coupling residue Asp309 is neutralized by Asn, MCT1 adopts an inward-open structure. This inhibits lactate uptake and promotes intracellular pyruvate accumulation .
- Lactate Flux Inhibition : this compound effectively blocks lactate uptake by inhibiting MCT1 and MCT4. This disrupts the lactate-based metabolic symbiosis observed in cancer cells, potentially limiting tumor growth .
- Glycolysis Stimulation : Interestingly, MCT1 inhibition by this compound stimulates glycolysis, which may impact cancer cell survival and growth .
- Mitochondrial Respiration Inhibition : In spheroids, this compound leads to cytotoxic effects by inhibiting mitochondrial respiration. This could contribute to its anticancer activity .
Target of Action
Mode of Action
Biochemical Pathways
Analyse Biochimique
Biochemical Properties
7ACC2 plays a crucial role in biochemical reactions, particularly in the context of cancer metabolism . It interacts with the monocarboxylate transporter, a protein that facilitates the transport of lactate across the cell membrane . The nature of this interaction is inhibitory, with this compound effectively blocking the influx of lactate into cells .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by inhibiting lactate influx, which is a critical process in cancer cell metabolism . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with the monocarboxylate transporter . By inhibiting this transporter, this compound prevents the influx of lactate into cells . This action can lead to changes in gene expression and can influence the activation or inhibition of enzymes .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages . At certain thresholds, this compound has been observed to significantly inhibit tumor growth . At high doses, there may be potential toxic or adverse effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to lactate transport . It interacts with enzymes such as the monocarboxylate transporter and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with the monocarboxylate transporter . This interaction can affect the localization or accumulation of this compound within cells .
Subcellular Localization
The subcellular localization of this compound is likely associated with the monocarboxylate transporter, given its role as an inhibitor of this transporter .
Méthodes De Préparation
La synthèse du composé 19 implique plusieurs étapes, notamment la formation du noyau chromène et sa fonctionnalisation ultérieure. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de contrôles de température spécifiques. Les méthodes de production industrielle peuvent varier, mais elles suivent généralement des voies de synthèse similaires avec des optimisations pour la production à grande échelle .
Analyse Des Réactions Chimiques
Le composé 19 subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé dans des conditions spécifiques pour former des produits oxydés correspondants.
Réduction : Les réactions de réduction peuvent le convertir en formes réduites.
Substitution : Il peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres. Les réactifs et les conditions courantes utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et des catalyseurs spécifiques.
Comparaison Avec Des Composés Similaires
Le composé 19 est unique en raison de ses propriétés d'inhibition double des kinases et de sa capacité à inhiber le transport du lactate. Les composés similaires comprennent :
Composé 21 : Un autre composé antiviral principal qui inhibe la protéase 3CL du SRAS-CoV-2.
Composé 29 : Un inhibiteur de la dihydroorotate déshydrogénase présentant des propriétés biochimiques similaires.
Brepocitinib : Un inhibiteur double de JAK1/TYK2 clinique lié au composé 19.
Ces composés partagent certaines similitudes structurales mais diffèrent par leurs cibles spécifiques et leurs applications, soulignant le caractère unique du composé 19 dans ses propriétés d'inhibition double et d'inhibition du transport du lactate.
Propriétés
IUPAC Name |
7-[benzyl(methyl)amino]-2-oxochromene-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-19(11-12-5-3-2-4-6-12)14-8-7-13-9-15(17(20)21)18(22)23-16(13)10-14/h2-10H,11H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKDQPFUOFAMRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=CC3=C(C=C2)C=C(C(=O)O3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of 7ACC2 and how does it impact cancer cells?
A: this compound acts by inhibiting the Mitochondrial Pyruvate Carrier (MPC) [, , , , ]. This carrier protein is responsible for transporting pyruvate, a product of glucose metabolism, into the mitochondria for energy production. By blocking this process, this compound disrupts the ability of cancer cells to utilize lactate as an energy source, particularly in the context of the "reverse Warburg effect" [, ]. This metabolic disruption can lead to reduced tumor growth and enhanced sensitivity to treatments like radiotherapy [].
Q2: How does the inhibition of lactate uptake by this compound specifically affect tumor growth and progression?
A: Many tumors exhibit a metabolic symbiosis where some cancer cells rely on glycolysis and produce lactate, while others, often referred to as "reverse Warburg" cells, take up this lactate via MCT1 (Monocarboxylate Transporter 1) and utilize it for oxidative phosphorylation [, ]. This compound, by inhibiting MPC, disrupts this lactate uptake and utilization, leading to:
- Tumor reoxygenation: Inhibiting lactate-fueled metabolism can lead to increased oxygen availability within the tumor microenvironment, making it more susceptible to radiotherapy [].
- Inhibition of stemness properties: Research suggests that lactate uptake via MCT1 can contribute to stemness properties in certain cancer cells, making them more resistant to treatment and prone to recurrence. This compound, by blocking this uptake, can potentially reverse these effects [].
Q3: What is the structural information available for this compound?
A3: While the exact spectroscopic data hasn't been detailed in the provided abstracts, the chemical structure of this compound (7-(Benzyl(methyl)amino)-2-oxo-2H-chromene-3-carboxylic acid) allows for the deduction of key information:
Q4: Are there any known resistance mechanisms to this compound in cancer cells?
A4: While the provided research doesn't explicitly discuss resistance mechanisms specific to this compound, it's a crucial aspect to consider for any potential anticancer agent. Future studies are needed to determine if and how cancer cells might develop resistance to this compound, such as potential upregulation of alternative metabolic pathways or mutations in the MPC itself.
Q5: What are the potential future directions for research on this compound?
A5: Several avenues of research can further elucidate the potential of this compound as an anticancer therapeutic:
- In vivo studies: Further preclinical studies are crucial to validate the in vitro findings and assess the efficacy and safety of this compound in animal models [].
- Combination therapies: Evaluating this compound in combination with other anticancer therapies, such as radiotherapy or chemotherapy, could lead to synergistic effects and improved treatment outcomes [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














